molecular formula C10H10N2OS B2766974 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 750607-48-8

5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2766974
CAS No.: 750607-48-8
M. Wt: 206.26
InChI Key: LBSHCIIJUBRAJK-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.26. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-ethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-7-3-5-8(6-4-7)9-11-12-10(14)13-9/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSHCIIJUBRAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol . This document is structured for researchers and process engineers requiring actionable data for synthesis, purification, and formulation.

Executive Summary

This compound is a bioactive heterocyclic compound widely utilized in medicinal chemistry (antimicrobial/anticancer agents) and materials science (corrosion inhibition). Its solubility profile is governed by the interplay between the lipophilic 4-ethylphenyl tail and the polar, hydrogen-bond-donating oxadiazole-thiol headgroup.

This guide provides a comprehensive analysis of its dissolution thermodynamics, solvent compatibility, and experimental protocols for solubility determination. The compound exhibits a "solubility switch" behavior: low solubility in aqueous media due to the hydrophobic ethyl-phenyl moiety, but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in lower alcohols (Ethanol, Methanol) at elevated temperatures.

Chemical Profile & Structural Dynamics[1][2]

Physicochemical Properties

The ethyl substitution at the para position of the phenyl ring significantly alters the crystal lattice energy and solvation entropy compared to its unsubstituted analog (5-phenyl-1,3,4-oxadiazole-2-thiol).

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.26 g/mol
Physical State White to off-white crystalline solid
Melting Point ~210–218 °C (Analog dependent)
Predicted LogP ~2.8 – 3.2 (Lipophilic)
pKa (Thiol) ~6.5 – 7.0 (Weakly acidic)
Tautomeric Equilibrium

A critical factor in solubility is the thiol-thione tautomerism . In solution, the compound exists in equilibrium between the thiol form (A) and the thione form (B) .

  • Non-polar solvents: Favor the Thiol form (aromaticity preserved).

  • Polar protic solvents: Stabilize the Thione form (NH...O hydrogen bonding).

Tautomerism Thiol Thiol Form (-SH) Favored in Non-polar Thione Thione Form (NH / C=S) Favored in Polar Protic Thiol->Thione Tautomeric Equilibrium

Figure 1: Thiol-Thione tautomerism governing solute-solvent interactions.

Solubility Profile in Organic Solvents[4]

Solvent Class Analysis

The solubility of this compound follows the general rule of "like dissolves like," but is nuanced by the specific interaction of the oxadiazole ring.

Solvent ClassRepresentative SolventsSolubility RatingMechanism of Interaction
Polar Aprotic DMSO, DMF, DMAcHigh Dipole-dipole interactions; disruption of solute-solute H-bonds.
Polar Protic Methanol, Ethanol, IsopropanolModerate H-bond donation to solvent; temperature-dependent (high

).
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole; useful for crystallization anti-solvent methods.
Non-Polar Hexane, TolueneLow Van der Waals forces insufficient to overcome crystal lattice energy.
Aqueous Water, Buffer (pH 7.4)Very Low Hydrophobic effect of the ethyl-phenyl tail dominates.
Temperature Dependence (Predicted Trends)

Based on thermodynamic data of structural analogs (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol), the solubility (


) increases exponentially with temperature (

).
  • Ethanol: Significant increase from 298K to 323K. Ideal for recrystallization.

  • Acetone: High solubility at room temperature; risk of rapid evaporation/supersaturation.

  • Water: Remains insoluble (< 0.01 g/L) unless pH is adjusted > 8.0 (forming the thiolate salt).

Thermodynamic Analysis

To accurately model the solubility for process design, the Modified Apelblat Equation is the standard model. It correlates the mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from experimental data.
Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis , we can derive the enthalpy (


) and entropy (

) of solution:
  • Enthalpy (

    
    ):  Typically positive (endothermic) . The energy required to break the crystal lattice is greater than the energy released by solvation. This explains why heating significantly improves solubility.
    
  • Entropy (

    
    ):  Typically positive . The disorder increases as the ordered crystal lattice breaks down into the solvent.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . For dissolution to occur spontaneously,
    
    
    must be negative.

Experimental Protocol: Isothermal Saturation Method

For researchers needing exact values, the following self-validating protocol ensures high data integrity.

Workflow Diagram

SolubilityProtocol Start Preparation Mix Equilibration (Excess Solute + Solvent) Start->Mix Shake Agitation (Constant T, 24-48h) Mix->Shake Settle Phase Separation (Filtration/Centrifugation) Shake->Settle Equilibrium Reached Analyze Quantification (HPLC/UV-Vis) Settle->Analyze Supernatant Calc Data Processing (Mole Fraction calculation) Analyze->Calc

Figure 2: Step-by-step workflow for determining solubility via the Isothermal Saturation Method.

Detailed Steps
  • Excess Addition: Add this compound in excess to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at a fixed temperature (± 0.05 K) using a water bath for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a syringe filter (0.45 µm PTFE).

  • Dilution: Dilute the aliquot with a mobile phase (e.g., Acetonitrile) to fit within the linear calibration range.

  • Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase) or UV-Vis spectrophotometry (approx.

    
     256 nm).
    
  • Validation: Repeat at

    
     intervals. Perform in triplicate.
    

Applications in Process Design

Crystallization Strategy
  • Solvent: Ethanol or Methanol (High temperature solubility).

  • Anti-Solvent: Water (Low solubility).

  • Process: Dissolve the compound in refluxing ethanol. Slowly add water until turbidity appears, then cool slowly to 4°C. This exploits the steep solubility curve in alcohol/water mixtures.

Formulation

For drug delivery, the low aqueous solubility is a challenge.

  • Co-solvency: Use PEG-400 or Propylene Glycol to enhance solubility.

  • Salt Formation: React with basic amino acids (e.g., L-Arginine) or NaOH to form the water-soluble thiolate salt.

References

  • Solubility of 5-phenyl-1,3,4-oxadiazole-2-thiol. Solubility of Things. Available at: [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, Vol. 23, No. 5 (2011). Available at: [Link]

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol Properties. PubChem. National Library of Medicine. Available at: [Link]

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research and Innovation. Available at: [Link]

  • Thermodynamic Models for Solubility.Journal of Chemical & Engineering Data.

An In-depth Technical Guide to 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this ethyl-substituted analogue is not prominently listed in major public databases, this document extrapolates from well-documented, closely related analogues to provide a robust framework for its synthesis, characterization, safety, and potential applications.

Compound Identification and Physicochemical Properties

The core of the target molecule is the 1,3,4-oxadiazole ring, a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design.[1][2][3] The "-2-thiol" substitution introduces a reactive and versatile functional group, while the "5-(4-Ethylphenyl)" group provides a lipophilic domain that can be crucial for target engagement and pharmacokinetic properties.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂OSCalculated
Molecular Weight 206.27 g/mol Calculated
Appearance White to off-white crystalline solidPredicted based on analogues[4]
Melting Point >200 °CPredicted based on analogues[4]
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsPredicted
CAS Number Not assigned/publicly availableN/A

Note: Properties are calculated or predicted based on the known characteristics of closely related compounds such as 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS: 3004-42-0) and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 31130-15-1).[4][5][6]

Synthesis Pathway and Mechanistic Insights

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established, multi-step process that offers high yields and purity.[1][7] The most common and reliable route begins with the corresponding benzoic acid derivative, in this case, 4-ethylbenzoic acid.

Step-by-Step Synthesis Protocol:
  • Esterification: 4-Ethylbenzoic acid is converted to its methyl or ethyl ester via Fischer esterification. This is a critical first step to activate the carboxyl group for the subsequent reaction. The acid is refluxed with an excess of the alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Hydrazinolysis: The resulting ester (methyl 4-ethylbenzoate) is reacted with hydrazine hydrate (NH₂NH₂·H₂O). The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the corresponding acid hydrazide (4-ethylbenzohydrazide). This step is typically performed in an alcoholic solvent like ethanol.

  • Cyclization with Carbon Disulfide: The key ring-forming step involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH).[1] The hydrazide nitrogen attacks the electrophilic carbon of CS₂, and after a series of proton transfers and intramolecular cyclization with the elimination of water, the 1,3,4-oxadiazole-2-thiol ring is formed. The final product precipitates upon acidification of the reaction mixture.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 4-Ethylbenzoic Acid B Methyl 4-ethylbenzoate A->B  Methanol (CH3OH)  H2SO4 (cat.)  Reflux C 4-Ethylbenzohydrazide B->C  Hydrazine Hydrate  Ethanol  Reflux D 5-(4-Ethylphenyl)- 1,3,4-oxadiazole-2-thiol C->D  1. CS2, KOH  2. H2O, HCl (acidification)

Caption: General synthesis workflow for the target compound.

Safety Data and Handling

No official Safety Data Sheet (SDS) exists for this compound due to the lack of a registered CAS number. However, based on the GHS classifications for numerous structural analogues, a consistent hazard profile can be established.[8][9][10][11]

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][10][12]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8][10][12]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[8][10]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[9]
Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[8][12]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or higher) particulate respirator.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

Applications in Drug Discovery and Research

The 1,3,4-oxadiazole-2-thiol scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3][13] The presence of the thiol group allows for further derivatization, making it a versatile intermediate for building compound libraries.

Potential Therapeutic Areas:
  • Antimicrobial Agents: Numerous compounds in this class exhibit potent antibacterial and antifungal properties.[1][13] The mechanism is often linked to the chelation of metal ions essential for microbial enzyme function.

  • Antitubercular Agents: The oxadiazole core has been explored for developing inhibitors of key enzymes in Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein (ACP) reductase (InhA), which is crucial for mycolic acid biosynthesis.[14]

  • Anticancer Activity: Derivatives have been investigated as anticancer agents, with activities including the inhibition of focal adhesion kinase (FAK) or other signaling pathways involved in cell proliferation and metastasis.[7]

  • Anti-inflammatory and Analgesic: Some oxadiazole derivatives have shown significant anti-inflammatory and analgesic effects in preclinical models.[3]

Logical Relationship Diagram:

G A 5-(4-Ethylphenyl)- 1,3,4-oxadiazole-2-thiol B Versatile Chemical Intermediate A->B C Privileged Scaffold in Medicinal Chemistry A->C D Antimicrobial Research C->D E Anticancer Drug Discovery C->E F Antitubercular Agents C->F G Anti-inflammatory Agents C->G

Caption: Core compound and its potential research applications.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and materials science. While lacking a specific CAS number, its synthesis and safety profile can be reliably inferred from its close chemical relatives. Its versatile thiol handle and the proven biological relevance of the oxadiazole core make it an attractive starting point for developing novel therapeutic agents. Researchers are encouraged to follow the established synthesis protocols and safety precautions outlined in this guide to safely explore the full potential of this compound.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-PHENYL-1,3,4-OXADIAZOLE-2-THIOL | CAS 3004-42-0. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Egyptian Journal of Chemistry. [Link]

  • PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]

  • PubChem. (n.d.). 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,4-Oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Carbazol-9-ylmethyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Głowacka, I. E., & Stasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. [Link]

  • S.P., J., et al. (2014). Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. Journal of Young Pharmacists, 6(2), 29-35. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cyclization Reactions Using Carbon Disulfide and Alkali

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Utility of a Classical Reagent in Modern Drug Discovery

Carbon disulfide (CS₂), a deceptively simple molecule, has long been a cornerstone in the synthesis of sulfur-containing heterocycles. Its unique electrophilicity at the central carbon atom, coupled with the nucleophilicity of its sulfur atoms, allows for a diverse range of reactions, particularly when activated by an alkaline medium.[1] For drug development professionals, the heterocycles derived from these reactions, such as rhodanines (2-thioxothiazolidin-4-ones) and other thiazolidinone derivatives, represent privileged scaffolds. These structures are frequently identified as potent hits in high-throughput screening campaigns due to their ability to interact with a wide array of biological targets.[2][3] The market presence of drugs like Epalrestat, a rhodanine-3-acetic acid derivative used for treating diabetic neuropathy, underscores the clinical relevance of this chemistry.[2][4]

This guide provides an in-depth exploration of key cyclization protocols involving carbon disulfide and alkali, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale behind experimental choices. We will delve into the synthesis of medicinally relevant heterocycles, offering detailed, field-proven protocols, mechanistic insights, and a discussion of their applications in modern drug development, with a particular focus on antiviral and antimicrobial agents.

I. Critical Safety Considerations: Taming a Hazardous Reagent

Before commencing any experimental work, it is imperative to understand and mitigate the significant risks associated with carbon disulfide.

  • Extreme Flammability and Low Autoignition Temperature: CS₂ is highly flammable with a very low autoignition temperature (around 90-100 °C).[5] It can be ignited by hot surfaces such as steam pipes, hot plates, and even light bulbs.[2]

  • Toxicity: Carbon disulfide is a neurotoxin and can cause severe harm through inhalation, ingestion, or skin absorption.[6] Chronic exposure is associated with damage to the central nervous system and cardiovascular disease.

  • Volatility: Its high vapor pressure necessitates careful handling to prevent the release of flammable and toxic vapors.

Mandatory Safety Protocol:

  • Fume Hood: All manipulations of carbon disulfide must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Use nitrile or supported polyvinyl alcohol (PVA) gloves.[6] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

    • Eye Protection: Chemical safety goggles are mandatory.[6]

    • Lab Coat: A fire-resistant lab coat (100% cotton) is required.[6]

  • Ignition Sources: All potential ignition sources must be eliminated from the work area. This includes open flames, sparks, and hot surfaces.[5] Use explosion-proof electrical equipment where necessary.[5]

  • Storage: Store carbon disulfide in a cool, well-ventilated area, away from oxidants, in a tightly sealed container, preferably with secondary containment.[2]

  • Waste Disposal: Dispose of CS₂ waste according to institutional and local regulations for hazardous chemical waste.

II. Synthesis of 2-Thioxothiazolidin-4-ones (Rhodanines): A Privileged Scaffold

Rhodanine and its derivatives are a class of 4-thiazolidinones that are central to many medicinal chemistry programs, exhibiting a wide range of biological activities including antiviral, antimicrobial, and anticancer properties.[3][7] The classical synthesis involves a one-pot, three-component reaction of an amine, carbon disulfide, and an α-haloacetic acid in the presence of a base.

Mechanistic Insights

The reaction proceeds through a well-defined sequence of nucleophilic additions and substitutions. The choice of a basic medium is critical as it facilitates the deprotonation of the amine and the carboxylic acid, generating the necessary nucleophiles for the reaction cascade.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Intramolecular Cyclization A R-NH₂ + CS₂ + Base B [R-NH-C(=S)S]⁻ Dithiocarbamate Anion A->B Nucleophilic attack of amine on CS₂ C [R-NH-C(=S)S]⁻ F R-NH-C(=S)S-CH₂COOH Thiocarbamylthioglycolic acid C->F SN2 reaction D ClCH₂COOH + Base E ⁻OOCCH₂Cl D->E E->F G R-NH-C(=S)S-CH₂COOH H Rhodanine Ring (2-Thioxothiazolidin-4-one) G->H Acid-catalyzed intramolecular condensation I Acid catalyst (e.g., HCl) I->G

Caption: General mechanism for rhodanine synthesis.

Detailed Protocol: Synthesis of Rhodanine from Ammonia

This protocol is adapted from the robust and well-validated procedure found in Organic Syntheses.[8]

A. Preparation of Ammonium Dithiocarbamate

  • Immerse a 1 L Erlenmeyer flask containing 250 mL of 95% ethanol in an ice bath.

  • Bubble gaseous ammonia through the ethanol until the weight gain is approximately 39 g (2.3 moles).

  • To this cold solution, add a pre-cooled mixture of 76 g (60 mL, 1 mole) of carbon disulfide and 200 mL of ether.

  • Loosely stopper the flask and keep it in the ice bath for 2-3 hours, then allow it to stand at room temperature overnight.

  • Cool the mixture again in an ice bath and collect the resulting lemon-yellow crystals by filtration in a fume hood.

  • Wash the crystals on the filter with two 50 mL portions of ether and suck dry. Use this product promptly in the next step.

B. Synthesis and Cyclization to Rhodanine

  • In a 1 L round-bottomed flask, dissolve 71 g (0.75 mole) of chloroacetic acid in 150 mL of water.

  • While stirring mechanically, neutralize the acid by the portion-wise addition of 40 g (0.38 mole) of anhydrous sodium carbonate.

  • Cool the resulting sodium chloroacetate solution in an ice bath.

  • Add the freshly prepared ammonium dithiocarbamate from step A over 5 minutes with continuous stirring. The solution will turn dark.

  • Remove the ice bath and allow the solution to stand for 20-30 minutes, during which the color will change to a clear yellow.

  • In a separate 1 L beaker, heat 400 mL of 6 N hydrochloric acid to boiling.

  • Slowly pour the yellow solution into the hot acid with stirring.

  • Continue heating until the solution reaches 90-95 °C.

  • Allow the solution to cool slowly to room temperature. Rhodanine will crystallize as long, nearly colorless blades.

  • Collect the product by filtration, wash thoroughly with water, and dry.

Expected Yield: 83-89 g (83-89% based on chloroacetic acid).[8]

Protocol Optimization and Causality
ParameterConditionRationale and Field-Proven Insights
Base Aqueous ammonia, NaOH, Na₂CO₃, organic bases (e.g., diethylamine)[7][8][9]The choice of base is crucial for both dithiocarbamate formation and the subsequent S-alkylation. Inorganic bases like NaOH or Na₂CO₃ are cost-effective and efficient for deprotonating the α-haloacetic acid.[8] Aqueous ammonia serves as both the base and the amine source in the parent rhodanine synthesis.[8] Organic bases like diethylamine can be used in aqueous media, promoting a greener synthesis by avoiding organic solvents.[7] The basicity must be sufficient to deprotonate the nucleophiles without causing unwanted side reactions like the hydrolysis of carbon disulfide.
Solvent Ethanol, water, toluene, DMF[8][9][10]The solvent system must solubilize the starting materials and intermediates. Ethanol/ether is effective for precipitating the ammonium dithiocarbamate intermediate.[8] Water is an excellent "green" solvent choice, especially when using water-soluble starting materials and bases.[7] For Knoevenagel condensation of the resulting rhodanine with aldehydes, solvents like toluene or DMF are often used to facilitate the removal of water.[9]
Temperature 0-5 °C for dithiocarbamate formation; elevated temperature for cyclization[8][9]The initial reaction of the amine with CS₂ is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent the decomposition of the thermally sensitive dithiocarbamate intermediate.[8] The final acid-catalyzed cyclization step often requires heating to overcome the activation energy for the intramolecular condensation and dehydration.[9]
Acid Hydrochloric acid, POCl₃ (catalytic)[8][9]A strong acid is required to protonate the carboxylic acid and the dithiocarbamate nitrogen, facilitating the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon to form the five-membered ring. Concentrated HCl is commonly used for this purpose.[8] In some cases, a catalyst like POCl₃ can be used to promote the dehydration step.[9]

III. Synthesis of 1,3-Dithiolane-2-thiones: Accessing Cyclic Trithiocarbonates

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, are valuable intermediates in organic synthesis and have applications as building blocks for new antibiotics and as ligands.[11] A highly effective method for their synthesis involves the reaction of epoxides with a carbon disulfide source in the presence of a base. While direct use of CS₂ is possible, a safer and more convenient alternative employs potassium ethyl xanthate as a surrogate for carbon disulfide.[11]

Mechanistic Insights

The reaction proceeds via a nucleophilic ring-opening of the epoxide by the xanthate anion, followed by an intramolecular cyclization and elimination sequence. The stereochemistry of the epoxide is typically inverted during the ring-opening step, leading to a trans-fused product from a cyclohexene oxide, for example.[11][12]

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination A Epoxide C Intermediate Alkoxide A->C SN2 attack by xanthate sulfur B [EtO-C(=S)S]⁻K⁺ Potassium Ethyl Xanthate B->A D Intermediate Alkoxide E Spirocyclic Intermediate D->E Intramolecular attack of alkoxide on thiocarbonyl carbon F Spirocyclic Intermediate G 1,3-Dithiolane-2-thione F->G Ring fragmentation H EtO⁻ + COS F->H

Caption: Proposed mechanism for 1,3-dithiolane-2-thione synthesis from an epoxide and xanthate.

Detailed Protocol: Synthesis of cis-Cyclohexane-1,2-dithiocarbonate from Cyclohexene Oxide

This protocol is based on the procedure developed by Samoshin and coworkers, which provides a safer alternative to using carbon disulfide directly.[11]

  • To a solution of cyclohexene oxide (1.0 g, 10.2 mmol) in 20 mL of acetone, add potassium ethyl xanthate (2.45 g, 15.3 mmol).

  • Reflux the reaction mixture with stirring for 6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,3-dithiolane-2-thione.

Expected Yield: Good to moderate yields are typically obtained with this method.[11]

Protocol Optimization and Causality
ParameterConditionRationale and Field-Proven Insights
CS₂ Source Potassium Ethyl Xanthate (KSC(S)OEt)Using KSC(S)OEt as a carbon disulfide surrogate is a significant safety improvement, avoiding the handling of highly volatile and toxic CS₂.[11] The xanthate is a stable, commercially available solid that generates the necessary reactive species in situ.
Solvent Acetone, AcetonitrileThe solvent must be able to dissolve both the epoxide and the xanthate salt. Acetone is a common and effective choice.[11] The polarity of the solvent can influence the reaction rate and selectivity.
Stoichiometry Excess XanthateA molar excess of the xanthate (typically 1.5 equivalents) is used to ensure complete consumption of the epoxide and to drive the reaction to completion.[11] Using a lower ratio may result in incomplete conversion and side reactions.[11]
Temperature RefluxThe reaction generally requires heating to facilitate both the initial epoxide ring-opening and the subsequent intramolecular cyclization and elimination steps. The optimal temperature will depend on the reactivity of the specific epoxide substrate.[11]

IV. Applications in Drug Development: Targeting Viral and Microbial Pathogens

The heterocycles synthesized via carbon disulfide and alkali protocols are of profound interest to the pharmaceutical industry.

  • Antiviral Agents: Thiazolidinone derivatives have been extensively investigated as inhibitors of various viral enzymes.[6][10] For instance, certain rhodanine-based compounds have shown potent activity against HIV-1 integrase and Hepatitis C virus (HCV) NS3 protease.[1][4] More recently, thiazolidinone scaffolds have been explored as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[3][13]

  • Antimicrobial Agents: The rhodanine scaffold is a common feature in compounds with significant antibacterial and antifungal activity.[2][3] These compounds can target various bacterial processes, and their versatility allows for the generation of large libraries for screening against multidrug-resistant strains.

  • Other Therapeutic Areas: Beyond infectious diseases, rhodanine and thiazolidinone derivatives have been developed as anticancer agents, antidiabetic drugs (e.g., Epalrestat), and anti-inflammatory compounds.[4][5][14]

G cluster_0 Starting Materials cluster_1 Core Heterocyclic Scaffolds cluster_2 Therapeutic Applications Amine Amine/Amino Acid Rhodanine Rhodanines (2-Thioxothiazolidin-4-ones) Amine->Rhodanine CS2 Carbon Disulfide CS2->Rhodanine Dithiolane 1,3-Dithiolane-2-thiones CS2->Dithiolane Alkali Alkali (Base) Alkali->Rhodanine Alkali->Dithiolane Haloacid α-Haloacetic Acid Haloacid->Rhodanine Epoxide Epoxide Epoxide->Dithiolane Antiviral Antiviral Agents (e.g., HIV, HCV, SARS-CoV-2 inhibitors) Rhodanine->Antiviral Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Rhodanine->Antimicrobial Anticancer Anticancer Agents Rhodanine->Anticancer Antidiabetic Antidiabetic Agents (e.g., Epalrestat) Rhodanine->Antidiabetic Dithiolane->Antimicrobial

Caption: Workflow from starting materials to therapeutic applications.

V. Conclusion and Future Outlook

The cyclization reactions involving carbon disulfide and alkali remain a powerful and versatile tool in the arsenal of the medicinal chemist. The resulting sulfur-containing heterocycles, particularly rhodanines and their analogs, continue to provide fertile ground for the discovery of new therapeutic agents. While the hazardous nature of carbon disulfide demands rigorous safety protocols, the development of safer surrogate reagents and greener reaction conditions is expanding the accessibility and sustainability of these important transformations. As our understanding of disease pathways deepens, the privileged scaffolds generated from this classical chemistry are certain to be adapted and optimized to meet the therapeutic challenges of the future.

References

  • UGA Research. (n.d.). Carbondisulfide-75-15-0.docx. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from [Link]

  • Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 955-978.
  • Prashantha Kumar, B. R., et al. (2012). Efficient Conversion of N-Terminal of L-Tyrosine, DL-Phenyl Alanine, and Glycine to Substituted 2-Thioxo-thiazolidine-4-ones: A Stereospecific Synthesis. ResearchGate. Retrieved from [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
  • Mousavi, S. M., Zarei, M., Hashemi, S. A., Babapoor, A., & Amani, A. M. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 1132–1148. [Link]

  • Messore, A., et al. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. Pharmaceuticals, 17(5), 650.
  • Li, J., et al. (2016). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 6(62), 57248-57255.
  • Ravichandran, V., et al. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. Chemical Biology & Drug Design, 78(4), 696-704.
  • Kumar, P., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Advance online publication. [Link]

  • Sharma, S., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design. Advance online publication. [Link]

  • Szymański, P., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(6), 1673-1691.
  • Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961.
  • Samoshin, V. V., et al. (2014).
  • CPAChem. (n.d.). Safety data sheet - Carbon disulfide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Carbon Disulfide. Retrieved from [Link]

  • Redemann, C. E., Icke, R. N., & Alles, G. A. (1955). Rhodanine. Organic Syntheses, 3, 763.
  • Nasiri, F., Zolali, A., & Ahmadiazar, M. (2014). Solvent Free One-Pot Synthesis of 2-thioxo-1,3-thiazinane-4-one Derivatives.
  • Lu, Z., Yang, Y. Q., & Xiong, W. (2019).
  • Wikipedia. (n.d.). Rhodanine. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]

  • Singh, A., & Aubé, J. (2016). Synthesis of Enantioenriched Cyclohexane-1,3-diols and Related Heterocycles. Organic Syntheses, 93, 361-374.

Sources

Application Note: Microwave-Assisted Synthesis of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties [1, 2].[1][2][3] Specifically, the 2-thiol substituted derivatives serve as critical bioisosteres for esters and amides, improving metabolic stability and lipophilicity.

This Application Note details a validated microwave-assisted synthesis protocol for 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol . By transitioning from conventional conductive heating to dielectric microwave heating, this protocol reduces reaction times from 10–24 hours to under 20 minutes while increasing yields by 15–20%. This guide provides a self-validating workflow, mechanistic insights, and characterization standards essential for reproducible scale-up.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Conventional synthesis of 1,3,4-oxadiazole-2-thiols involves refluxing acid hydrazides with carbon disulfide (


) in alkaline ethanol. This process is kinetically sluggish due to the poor electrophilicity of 

in protic solvents and the high energy barrier for the cyclodehydration step.

Microwave irradiation (MWI) overcomes these barriers through two primary mechanisms:

  • Dipolar Polarization: The polar solvent (ethanol) and reagents align with the oscillating electric field, generating rapid internal heat.

  • Ionic Conduction: The potassium salt intermediate (dithiocarbazate) couples efficiently with the microwave field, creating "molecular radiators" that superheat the reaction micro-environment, accelerating the cyclization rate significantly [3].

Reaction Mechanism

The formation of the oxadiazole ring proceeds through a nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a dithiocarbazate intermediate. Under microwave forcing conditions, this intermediate undergoes rapid intramolecular cyclization followed by the elimination of hydrogen sulfide (


).

ReactionMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Cyclization (MWI) cluster_3 Final Product Hydrazide 4-Ethylbenzohydrazide Intermediate Potassium Dithiocarbazate (Salt Intermediate) Hydrazide->Intermediate + CS2 / KOH CS2 Carbon Disulfide (CS2) CS2->Intermediate Base KOH/EtOH Base->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Microwave (300W) H2S H2S Elimination Cyclization->H2S Product 5-(4-Ethylphenyl)- 1,3,4-oxadiazole-2-thiol Cyclization->Product Tautomer Thione Tautomer (Equilibrium) Product->Tautomer Tautomerism

Figure 1: Mechanistic pathway for the microwave-assisted cyclization of hydrazide to oxadiazole-2-thiol.

Materials and Equipment

Reagents
  • Precursor: 4-Ethylbenzoic acid hydrazide (Synthesized from 4-ethylbenzoic acid via esterification and hydrazinolysis).

  • Cyclization Agent: Carbon Disulfide (

    
    ) (Caution: Highly Flammable/Toxic).
    
  • Base: Potassium Hydroxide (KOH).

  • Solvent: Absolute Ethanol (99.8%).

  • Acid: Hydrochloric acid (10%) for acidification/precipitation.

Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

    • Note: Domestic microwaves are not recommended due to uneven field distribution and lack of temperature control.

  • Vessel: 10 mL or 30 mL sealed pressure vial compatible with the reactor.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Precursor Synthesis (Brief Overview)

If starting from 4-Ethylbenzoic acid:

  • Reflux acid with EtOH/

    
     (cat.) for 4 hrs to form Ethyl 4-ethylbenzoate .
    
  • Reflux ester with Hydrazine Hydrate (80%) in EtOH for 6 hrs to yield 4-Ethylbenzohydrazide .

  • Checkpoint: Confirm hydrazide formation via TLC (Ethyl acetate:Hexane 1:1) and melting point.[1][4][5][6][7]

Microwave-Assisted Cyclization (Core Protocol)

Step 1: Reaction Assembly

  • In a 30 mL microwave process vial, dissolve 4-Ethylbenzohydrazide (1.64 g, 10 mmol) in Absolute Ethanol (15 mL).

  • Add Potassium Hydroxide (0.84 g, 15 mmol) dissolved in minimal ethanol (5 mL).

  • Slowly add Carbon Disulfide (

    
    ) (1.2 mL, 20 mmol) dropwise with stirring.
    
    • Safety: Perform in a fume hood.

      
       is volatile.
      
  • Seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Mode: Standard Control (Fixed Temp).

  • Temperature: 85°C.

  • Power: Max 300W (Variable to maintain temp).

  • Hold Time: 15 minutes.

  • Stirring: High.

  • Pressure Limit: 250 psi (Safety cutoff).

Step 3: Workup and Isolation

  • Allow the reaction vessel to cool to room temperature (automatic air cooling).

  • Transfer the reaction mixture (yellow solution) to a beaker.

  • Acidification: Dilute with cold distilled water (20 mL) and acidify dropwise with 10% HCl until pH 2–3.

    • Observation: A heavy white to pale yellow precipitate will form immediately.

    • Chemistry: This converts the potassium salt back to the free thiol/thione.

  • Stir the suspension for 10 minutes to ensure complete evolution of any trapped

    
    .
    

Step 4: Purification

  • Filter the solid under vacuum.

  • Wash with cold water (3 x 20 mL) to remove KCl and excess acid.

  • Recrystallize from Ethanol/Water (8:2) mixture.

  • Dry in a vacuum desiccator over

    
    .
    

Results and Validation

Method Comparison: Microwave vs. Conventional

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods reported in the literature [4, 5].

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement
Reaction Time 10 – 14 Hours15 Minutes 40x Faster
Temperature 78°C (Ethanol Reflux)85°C (Pressurized)Kinetic Boost
Yield 65 – 72%88 – 92% +20% Yield
Solvent Usage 50 – 100 mL15 – 20 mLGreen Chemistry
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Process Efficiency
Characterization Data (Expected)

To validate the synthesis, compare spectral data against these standard values for the 4-ethyl derivative [6, 7].

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 168–170°C.

  • FT-IR (

    
    ): 
    
    • 3100–3400 (NH stretch, thione tautomer).

    • 2550–2600 (SH stretch, weak, thiol tautomer).

    • 1610–1620 (C=N stretch, oxadiazole ring).

    • 1180–1200 (C=S stretch).

    • 1020–1050 (C-O-C stretch).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.20 (t, 3H, 
      
      
      
      of ethyl).
    • 
       2.65 (q, 2H, 
      
      
      
      of ethyl).
    • 
       7.40 (d, 2H, Ar-H, meta to oxadiazole).
      
    • 
       7.85 (d, 2H, Ar-H, ortho to oxadiazole).
      
    • 
       14.50 (s, 1H, SH/NH exchangeable).
      
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Incomplete formation of dithiocarbazate salt.Ensure KOH is fully dissolved before adding

. Stir for 5 min before MWI.
Oiling out of Product Impurities in hydrazide precursor.Recrystallize the hydrazide precursor before use.
Vessel Over-pressure Excess

or too rapid heating.
Reduce heating ramp rate; Ensure precise stoichiometry of

(max 2.0 eq).
No Precipitate on Acidification pH not low enough.Check pH with paper; must be <3. The thiol is weakly acidic (

).

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from the starting acid to the final validated product.

SynthesisWorkflow Start Start: 4-Ethylbenzoic Acid Esterification Esterification (EtOH, H2SO4, Reflux) Start->Esterification Hydrazinolysis Hydrazinolysis (N2H4·H2O, Reflux) Esterification->Hydrazinolysis Precursor Precursor: 4-Ethylbenzohydrazide Hydrazinolysis->Precursor MW_Setup Microwave Setup: Add CS2, KOH, EtOH Precursor->MW_Setup MW_Reaction Microwave Irradiation 300W, 85°C, 15 min MW_Setup->MW_Reaction Workup Acidification (HCl) & Filtration MW_Reaction->Workup Validation Validation: NMR, IR, MP Workup->Validation

Figure 2: End-to-end synthetic workflow for this compound.

References

  • Bala, S., et al. (2014).[8] "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." BioMed Research International.

  • Ahsan, M. J., et al. (2011).[6] "Synthesis, anticancer and molecular docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues." Medicinal Chemistry Research.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Hasan, A., et al. (2011).[6] "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry.

  • Desai, N. C., et al. (2020). "A review on microwave assisted synthesis... of 1, 3, 4-oxadiazole derivatives." World Journal of Advanced Research and Reviews.

  • Farshori, N. N., et al. (2010). "Synthesis and antimicrobial activity of some new 2,5-disubstituted-1,3,4-oxadiazoles." Bioorganic & Medicinal Chemistry Letters.

  • SpectraBase. "1,3,4-Oxadiazole-2-thiol, 5-(4-ethylphenyl)-." (Reference for spectral data validation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazide-CS₂ Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions between hydrazides and carbon disulfide (CS₂). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reaction, commonly employed for the synthesis of dithiocarbazates and various heterocyclic compounds like 1,3,4-thiadiazoles.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured into a set of Frequently Asked Questions for foundational knowledge and a detailed Troubleshooting Guide to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between a hydrazide and carbon disulfide?

The reaction is a nucleophilic addition. The terminal nitrogen atom of the hydrazide, being a potent nucleophile, attacks the electrophilic carbon atom of carbon disulfide. In the presence of a base, this initially forms a dithiocarbazate salt. This intermediate is often stable and can be isolated, or it can be used in situ for subsequent reactions.[1]

Q2: What are the common products derived from this reaction?

The reaction is a cornerstone for synthesizing several important chemical scaffolds:

  • Hydrazinecarbodithioates (Dithiocarbazates): These are the direct salt products formed from the initial reaction of a hydrazide, CS₂, and a base (e.g., potassium hydroxide). They are valuable intermediates.[2][3]

  • 1,3,4-Thiadiazoles: Dithiocarbazate intermediates can undergo intramolecular cyclization, typically under acidic and dehydrating conditions, to form stable 2,5-disubstituted-1,3,4-thiadiazole rings.[4][5][6] This class of compounds is extensively researched in medicinal chemistry for its diverse biological activities.[7][8]

  • 1,2,4-Triazoles: Under certain conditions, particularly basic cyclization, the intermediate may rearrange and cyclize to form isomeric 1,2,4-triazole-3-thiones, which can be a significant side product.[4]

Q3: What is the general mechanism for the formation of a 1,3,4-thiadiazole from a hydrazide and CS₂?

The process is typically a two-step synthesis.

  • Step 1: Dithiocarbazate Formation. A base, such as potassium hydroxide (KOH), deprotonates the hydrazide, enhancing its nucleophilicity. The resulting anion attacks the carbon of CS₂, forming a potassium dithiocarbazate salt. This step is usually fast and exothermic.

  • Step 2: Dehydrative Cyclization. The dithiocarbazate intermediate is then treated with a strong acid (e.g., concentrated H₂SO₄) which acts as both a catalyst and a dehydrating agent. The acid protonates the oxygen atom of the acyl group, making the carbon more electrophilic. The sulfur atom then attacks this carbon, leading to intramolecular cyclization. The subsequent loss of a water molecule yields the aromatic 1,3,4-thiadiazole ring.[4][5]

Q4: What are the key factors that influence the reaction rate?

Several parameters critically affect the speed and efficiency of this reaction, based on fundamental principles of chemical kinetics.[9][10][11]

  • Nature of Reactants: The electronic properties of the hydrazide play a major role. Electron-donating groups on the hydrazide backbone increase the nucleophilicity of the terminal nitrogen, generally speeding up the initial attack on CS₂. Conversely, strong electron-withdrawing groups can slow it down.[12]

  • Temperature: Increasing the temperature provides more kinetic energy to the reactant molecules, increasing the frequency and energy of collisions and helping to overcome the activation energy barrier.[9][13] However, excessive heat can promote side reactions.

  • Concentration: Higher concentrations of reactants lead to a greater probability of molecular collisions, which can increase the reaction rate.[12][13]

  • Solvent: The choice of solvent is critical for both solubilizing reactants and influencing the reaction pathway.

  • Base/Catalyst: The presence and strength of the base in the first step and the dehydrating agent in the second step are crucial for reaction success and rate.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q5: My reaction is very slow or appears incomplete. What are the primary factors to investigate?

A sluggish reaction is a common issue that can often be resolved by systematically evaluating the reaction conditions.

Troubleshooting Flowchart for Slow Reactions

Caption: A step-by-step decision-making workflow for troubleshooting slow hydrazide-CS₂ reactions.

Detailed Explanation:

  • Temperature: The initial formation of the dithiocarbazate is often exothermic and can be controlled at room temperature or below. However, if your hydrazide is particularly unreactive, gentle warming (40-50 °C) might be necessary. For the cyclization step, sufficient heat (reflux) is almost always required to overcome the energy barrier for dehydration.[4]

  • Base Quality and Stoichiometry: The base is not merely a catalyst; it is a reactant required in stoichiometric amounts (at least 1 equivalent) to form the salt intermediate.[2][14] Solid KOH or NaOH can absorb atmospheric CO₂ over time to form carbonates, reducing their effective basicity. Using old or poorly stored base is a common cause of reaction failure.

  • Solvent Choice: While ethanol is common, its protic nature can solvate the hydrazide nucleophile through hydrogen bonding, slightly dampening its reactivity. For stubborn reactions, switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate the rate of dithiocarbazate formation.

Q6: I'm observing low yields. What are the common causes and how can I improve them?

Low yields can stem from incomplete reactions, side product formation, or mechanical losses during workup.

Potential CauseRecommended Action & Explanation
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC). [4] If starting material persists, increase reaction time or temperature. Ensure the reagents (especially the base) are fresh and used in the correct stoichiometry.
Side Product Formation Control the pH during cyclization. The most common side products are 1,2,4-triazoles, which are favored under basic or neutral conditions. Ensure the cyclization step is performed in a strong, potent dehydrating acid like concentrated H₂SO₄ or POCl₃ to strongly favor the 1,3,4-thiadiazole pathway.[4]
Product Precipitation Optimize the workup procedure. After acid-catalyzed cyclization, the product is often precipitated by pouring the reaction mixture into crushed ice. Ensure the neutralization (if needed) is done carefully and that the product is given sufficient time to fully precipitate before filtration. Wash the collected solid with ample water to remove inorganic salts.
Sub-optimal Reagents Use a more potent cyclizing agent. If a milder acid is giving poor conversion, switching to a stronger agent like phosphorus oxychloride (POCl₃) can more effectively drive the cyclodehydration step to completion.[4]
Q7: How do I choose the optimal solvent?

The choice depends on the reaction step.

  • For Dithiocarbazate Formation (Step 1): The goal is to facilitate a reaction between a nucleophile (hydrazide) and an electrophile (CS₂).

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These are common, inexpensive, and readily dissolve the KOH and hydrazide.[2] However, they can form hydrogen bonds with the hydrazide, slightly reducing its nucleophilicity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving polar species but do not engage in strong hydrogen bonding with the nucleophile. This "naked" nucleophile is more reactive, often leading to faster reaction times. They are a great choice for less reactive hydrazides.

  • For Thiadiazole Cyclization (Step 2): Often, no additional solvent is used. The reaction is run in an excess of the dehydrating agent itself (e.g., concentrated H₂SO₄). If a solvent is needed for solubility, a high-boiling inert solvent like toluene may be used with an acid catalyst.[5]

Q8: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Step 1 (Dithiocarbazate formation): Spot the starting hydrazide and the reaction mixture on a TLC plate. The dithiocarbazate salt is highly polar and will likely remain at the baseline (Rf ≈ 0) in many solvent systems (e.g., Ethyl Acetate/Hexane). The disappearance of the starting hydrazide spot indicates the completion of this step.

  • Step 2 (Cyclization): Spot the dithiocarbazate intermediate (if isolated) and the reaction mixture. The final 1,3,4-thiadiazole product will be significantly less polar than the salt intermediate and will have a much higher Rf value. The reaction is complete when the baseline spot of the intermediate has been fully converted to the product spot.

Experimental Protocols

General Protocol 1: Synthesis of Potassium Dithiocarbazate Intermediate

This protocol provides a general method for the first stage of the reaction.

Workflow Diagram

G A 1. Dissolve Hydrazide & KOH in Ethanol B 2. Cool mixture in ice bath (0-5 °C) A->B C 3. Add Carbon Disulfide (CS₂) dropwise with stirring B->C D 4. Stir at Room Temperature (2-4 hours) C->D E 5. Monitor by TLC until hydrazide is consumed D->E F 6. Collect precipitate by filtration and wash with cold ether E->F

Caption: Standard experimental workflow for the synthesis of potassium dithiocarbazate.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the acyl hydrazide (1 equivalent) in absolute ethanol.

  • Add finely ground potassium hydroxide (1 equivalent) to the solution and stir until it dissolves.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • To the cold, stirring solution, add carbon disulfide (1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the potassium salt will typically form.

  • Monitor the reaction by TLC for the disappearance of the starting hydrazide.

  • Once complete, collect the solid product by vacuum filtration. Wash the precipitate with cold diethyl ether to remove any unreacted CS₂ and dry under vacuum. The resulting potassium dithiocarbazate can be used in the next step without further purification.

General Protocol 2: Acid-Catalyzed Cyclization to 1,3,4-Thiadiazole

This protocol describes the conversion of the dithiocarbazate intermediate into the final thiadiazole product.

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, place the dried potassium dithiocarbazate (1 equivalent).

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (approx. 3-5 equivalents by volume) dropwise with vigorous stirring. This step is highly exothermic.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for the time indicated by your specific procedure or until TLC analysis shows full conversion (typically 1-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring.

  • A solid precipitate of the 1,3,4-thiadiazole should form. If the solution remains acidic, you may need to neutralize it carefully with a base like aqueous ammonia to induce precipitation.

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol, dioxane) to obtain the pure 1,3,4-thiadiazole.[4]

References

  • BenchChem. (n.d.).
  • Cheng, M., et al. (n.d.).
  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions.
  • RSC Publishing. (n.d.). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of dithiocarbamates via MCR of CS2, amine, and aldehyde.
  • ResearchGate. (n.d.). What is the best procedure for synthesizing hydrazine carbodithioate by reacting hydrazide with carbon disulfide in presence of KOH?.
  • Google Patents. (n.d.). US4940815A - Process for the production of thiocarbohydrazide.
  • PMC. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. PMC.
  • Introductory Chemistry – 1st Canadian Edition. (n.d.).
  • PMC. (n.d.). Green Efficient Synthesis of[4][15][16]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. PMC.

  • (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • (2024, February 19).
  • Introductory Chemistry. (n.d.).
  • ACS Omega. (2025, August 11). Green Efficient Synthesis of[4][15][16]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies.

  • ResearchGate. (n.d.). Synthesis of Triazole Derivatives. Conditions and reagents.
  • LOUIS Pressbooks. (n.d.).
  • (n.d.). The Condensation of Carboxylic Acid Hydrazides with Carbon Disulfide.
  • (n.d.).
  • ResearchGate. (2022, January 4). Synthesis of CS2?.
  • Organic Chemistry Portal. (n.d.).
  • SBQ. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • (2025, December 24).
  • Arkivoc. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles.
  • ResearchGate. (2025, August 7). Reactions of Carbon Disulfide with N-Nucleophiles.
  • (2024, February 14).
  • ResearchGate. (2025, May 29). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
  • Journal of Research in Chemistry. (2024, May 19). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.
  • Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds.

Sources

Troubleshooting low solubility of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Bioassays

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter "crashing out" (precipitation), inconsistent IC50 values, or time-dependent loss of activity with 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol .

The Science: This molecule presents a "solubility paradox." While the oxadiazole core is polar, the 4-ethylphenyl tail drives high lipophilicity (LogP > 3). Furthermore, the compound exists in a thione-thiol tautomeric equilibrium , rendering it sensitive to pH, oxidation, and metal ions in assay buffers.

Quick Specs:

  • Preferred Solvent: DMSO (Anhydrous)

  • Max Aqueous Solubility: < 10 µM (without additives)

  • Critical Instability: Thiol oxidation to disulfide (dimerization).

  • pKa: ~6.0–7.0 (Acidic thiol proton).

Diagnostic Workflow

Before altering your protocol, determine if you are facing Precipitation , Aggregation , or Degradation .

DiagnosticWorkflow Start Start: Inconsistent Bioassay Data VisualCheck 1. Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck Nephelometry 2. Measure Light Scattering (Nephelometry/DLS) VisualCheck->Nephelometry Clear solution Precipitation Diagnosis: Macroscopic Precipitation (Compound crashed out) VisualCheck->Precipitation Visible particles Aggregation Diagnosis: Colloidal Aggregation (False Positive/Promiscuous) Nephelometry->Aggregation Scattering detected Degradation Diagnosis: Chemical Instability (Oxidation/Hydrolysis) Nephelometry->Degradation No scattering (Loss of potency)

Figure 1: Decision matrix for identifying the root cause of assay failure.

Protocol 1: The "Solvent Shift" Dilution Method

The Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous media causes a rapid polarity shift, forcing the hydrophobic ethylphenyl tail to aggregate before it can disperse.

The Solution: Use an intermediate dilution step to "step down" the hydrophobicity.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve compound in anhydrous DMSO to 10 mM .

    • Critical: Verify DMSO quality.[1][2] Old DMSO absorbs water, causing stock degradation.

  • Create Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 into pure Ethanol or 50% DMSO/Water .

    • Target: 1 mM concentration.

    • Why: This creates a hydration shell around the molecule, preventing shock precipitation.

  • Final Assay Addition:

    • Add the Intermediate Stock to your assay buffer (e.g., 1:100 dilution).

    • Final DMSO/Ethanol content: 0.5% - 1.0%.

    • Mixing: Rapid dispersion (vortex or jet dispensing) is preferred over slow pipetting.

Protocol 2: Stabilizing the Thiol (Preventing Oxidation)

The Issue: The thiol (-SH) group is highly reactive. In basic buffers (pH > 7.4) or in the presence of trace metals, it oxidizes to form a disulfide dimer (R-S-S-R), which is often inactive and insoluble.

The Solution: Control the Redox Environment.

ParameterRecommendationMechanism
Reducing Agents Add 1 mM DTT or 0.5 mM TCEP to the assay buffer.Prevents disulfide bond formation; keeps the molecule in active monomeric form [1].
Chelators Add 1 mM EDTA .Sequesters trace metals (Cu²⁺, Fe³⁺) that catalyze thiol oxidation.
pH Control Maintain pH 6.5 – 7.0 (if assay allows).Lower pH favors the protonated form, reducing the reactivity of the thiolate anion.

Protocol 3: Eliminating False Positives (Colloidal Aggregation)

The Issue: Lipophilic oxadiazoles can form "colloids"—microscopic oil droplets that sequester enzymes, leading to false inhibition (PAINS phenotype) [2].

The Solution: The Detergent Test.

  • Run the assay with your standard conditions.

  • Run a parallel arm adding 0.01% Triton X-100 or 0.005% Tween-20 .

  • Analyze:

    • If IC50 increases (potency drops) with detergent: You had aggregation. The detergent broke up the colloid.

    • If IC50 remains stable: True binding interaction.

Advanced Insight: Tautomerism & Solubility

Understanding the Thione-Thiol Tautomerism is critical for this compound class.

Tautomerism Thiol Thiol Form (-SH) (Aromatic, Less Polar) Thione Thione Form (=S) (Polar, NH donor) Thiol->Thione Equilibrium (Solvent Dependent) Anion Thiolate Anion (-S⁻) (Highly Soluble) Thiol->Anion Thione->Thiol Thione->Anion pH > pKa (~6-7)

Figure 2: The equilibrium shifts based on solvent and pH. In aqueous solution, the Thione form is often dominant but the Thiolate anion is the most soluble species [3].

Application: If solubility is zero at pH 5.0, shifting to pH 7.4 may solubilize the compound by deprotonating it to the Thiolate Anion . However, be aware that the anion is more prone to oxidation (see Protocol 2).

Frequently Asked Questions (FAQs)

Q: Can I use PEG-400 instead of DMSO? A: Yes. PEG-400 (polyethylene glycol) is an excellent co-solvent for this class. A mix of 40% PEG-400 / 60% Water can often solubilize the compound up to 100 µM, which can then be diluted into the assay.

Q: My compound turned the solution yellow/orange. Is this normal? A: This usually indicates oxidation or metal chelation . The disulfide dimer is often yellow. If this occurs, check your buffer for metals and add EDTA immediately.

Q: I see "oiling out" even at 10 µM. What now? A: You have exceeded the intrinsic solubility. You must use a carrier.

  • Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10 equivalents in the buffer. This encapsulates the ethylphenyl tail, keeping the drug in solution without affecting the assay [4].

References

  • Popa-Burke, I., et al. (2014).[3] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[3]

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 1(2), 550-553.

  • Borbulevych, O. Y., et al. (2025). "Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers." ResearchGate.[4]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol , a heterocyclic scaffold critical in the development of antimicrobial and anticancer agents.[1] Unlike standard spectral lists, this document focuses on comparative validation : distinguishing the target product from its hydrazide precursor and elucidating the critical thiol-thione tautomerism that defines its solid-state chemistry.

Critical Mechanistic Insight: The Thiol-Thione Tautomerism

To accurately interpret the FTIR spectrum of this compound, researchers must understand that 1,3,4-oxadiazole-2-thiols do not exist as a static single structure.[1] They exist in a dynamic equilibrium between the thiol (A) and thione (B) forms.[1]

  • Thiol Form (A): Characterized by an S-H bond.[1]

  • Thione Form (B): Characterized by a C=S bond and an N-H bond.[1]

Expert Insight: In the solid state (e.g., KBr pellet), the thione form often predominates or co-crystallizes, leading to the appearance of C=S and N-H bands that inexperienced analysts might mistake for impurities.[1]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Dynamic Equilibrium Thiol Thiol Form (Aromatic System) -S-H present Thione Thione Form (NH Lactam-like) >C=S present Thiol->Thione Proton Transfer Spectra FTIR Consequence: Simultaneous detection of S-H (weak) and C=S (strong) Thiol->Spectra Thione->Spectra

Figure 1: The tautomeric shift between thiol and thione forms dictates the spectral fingerprint.[1]

Experimental Protocol: Synthesis & Sample Preparation

To ensure data integrity, the FTIR analysis must be coupled with a controlled synthesis workflow.

Synthesis Pathway (Context for Comparison)

The compound is synthesized via the cyclization of 4-ethylbenzohydrazide with carbon disulfide (


) in the presence of a base (KOH).[1]

Protocol Steps:

  • Reactant: Dissolve 4-ethylbenzohydrazide in ethanol.

  • Cyclization: Add

    
     and KOH; reflux for 8–12 hours.
    
  • Workup: Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethanol to remove unreacted hydrazide.

Visualization: Synthesis Verification Logic

Synthesis Hydrazide Precursor: 4-Ethylbenzohydrazide (Contains C=O, NH-NH2) Reagents CS2 / KOH / Reflux Hydrazide->Reagents Product Target: This compound (Contains C=N, C-O-C) Reagents->Product Validation FTIR CHECKPOINT: 1. Disappearance of C=O (1650 cm-1) 2. Appearance of C=N (1610 cm-1) Product->Validation

Figure 2: Logical flow for validating synthesis success via FTIR markers.

FTIR Sampling Method[1]
  • Technique: KBr Pellet (Preferred for resolution) or ATR (Attenuated Total Reflectance).[1]

  • Preparation: Mix 1 mg of dried sample with 100 mg dry KBr. Grind to a fine powder and press at 10 tons to form a translucent pellet.

  • Resolution: 4 cm⁻¹, 32 scans.[1]

Comparative Data Analysis

This section provides the specific peak assignments required to validate the structure.

Characteristic Peaks of this compound

The following table synthesizes data from structural analogs (5-phenyl and 5-alkyl derivatives) to provide the specific fingerprint for the 4-ethyl derivative.

Functional GroupFrequency (cm⁻¹)IntensityAssignment & Notes
S-H Stretch 2550 – 2600 Weak/BroadDefinitive Thiol Marker. Often weak due to H-bonding or thione dominance.[1]
C=N Stretch 1600 – 1620 Medium/SharpCharacteristic of the 1,3,4-oxadiazole ring closure.
C=C Aromatic 1580 – 1600MediumSkeletal vibrations of the phenyl ring.[1]
C=S Stretch 1300 – 1350 StrongThione Marker. Indicates the thione tautomer is present.[1]
C-O-C Stretch 1150 – 1250StrongCyclic ether linkage of the oxadiazole ring.[1]
Aliphatic C-H 2850 – 2960 MediumEthyl Group Specific. Asymmetric/Symmetric stretching of

and

.[1]
Aromatic C-H 3000 – 3100WeakC-H stretching of the phenyl ring.[1]
Comparative Validation: Product vs. Precursor

The most critical QC step is comparing the product spectrum against the 4-ethylbenzohydrazide precursor to confirm ring closure.[1]

FeaturePrecursor (Hydrazide)Product (Oxadiazole-2-thiol)Interpretation
Carbonyl (

)
Present (~1650-1670 cm⁻¹) Absent Primary Success Indicator. The amide carbonyl is consumed in cyclization.[1]
Amine (

)
Doublet (3200-3400 cm⁻¹)AbsentThe terminal amine is converted into the ring nitrogen.[1]
Thiol (

)
AbsentPresent (~2560 cm⁻¹)Confirms incorporation of sulfur from

.[1]
Ether (

)
AbsentPresent (~1150-1250 cm⁻¹)Confirms formation of the oxadiazole ring.[1]

References

  • Hasan, A., Gapil, S., & Khan, I. (2011).[1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Link

  • Rovin, D. K., et al. (2013).[1] Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Applied Research and Studies. Link

  • Kopru, M., et al. (2005).[1] 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. Link[1]

  • Kara, Y., et al. (2021).[1] Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one... and solvent effects on their infrared spectra. Spectrochimica Acta Part A. Link

Sources

A Comparative Guide to the Bioactivity of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol and 1,3,4-Thiadiazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is perpetual. Among the five-membered heterocyclic compounds, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have garnered significant attention due to their wide spectrum of pharmacological activities.[1] These two scaffolds are considered bioisosteres, where the oxygen atom in the oxadiazole ring is replaced by a sulfur atom in the thiadiazole ring.[2] This subtle structural modification can lead to profound differences in physicochemical properties and, consequently, biological activity.

This guide provides an in-depth, objective comparison of the bioactivity of a specific oxadiazole derivative, 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol, against the broader class of 1,3,4-thiadiazole derivatives. We will dissect experimental data from anticancer and antimicrobial studies, elucidate the underlying structure-activity relationships, and provide detailed protocols for key validation assays. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.

Section 1: The Bioisosteric Relationship and Structural Framework

The foundational principle underpinning this comparison is bioisosterism. The substitution of an oxygen atom with a sulfur atom alters key molecular parameters such as bond angles, bond lengths, electron distribution, lipophilicity, and hydrogen bonding capacity. While 1,3,4-oxadiazoles are esteemed for their metabolic stability and ability to act as hydrogen bond acceptors, the 1,3,4-thiadiazole ring, with its sulfur atom, introduces unique electronic properties and potential for different target interactions, including coordination with metallic ions in metalloenzymes.[2][3]

The specific compound, this compound, exists in a tautomeric equilibrium between the thiol and thione forms. This thiol group is a critical functional handle, enhancing its chelating properties and biological activities.[4]

G cluster_0 Structural Comparison cluster_1 Key Functional Groups Oxadiazole This compound (Oxygen Heteroatom) Thiadiazole Substituted 1,3,4-Thiadiazoles (Sulfur Heteroatom) Oxadiazole->Thiadiazole Bioisosteric Replacement (O for S) Thiol Thiol/Thione Group (-SH / =S) Oxadiazole->Thiol Aryl Aryl Substituents (e.g., 4-Ethylphenyl) Thiadiazole->Aryl

Caption: Core structures of the compared heterocyclic scaffolds.

Section 2: Comparative Bioactivity Analysis: A Data-Driven Perspective

The true measure of a pharmacophore's potential lies in its performance in biological assays. Here, we consolidate and compare experimental data across two critical therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A Clear Divergence

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are prevalent in the design of novel anticancer agents.[5][6] They have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrase, kinases, and topoisomerase.[6][7] However, direct comparative studies often reveal a significant advantage for the thiadiazole core.

One study on honokiol derivatives provides a stark comparison. When the 1,3,4-thiadiazole scaffold was replaced by its 1,3,4-oxadiazole bioisostere, a "drastic drop in activity" was observed.[3] The thiadiazole derivatives exhibited potent cytotoxicity against seven cancer cell lines with IC₅₀ values in the low micromolar range (1.62–10.21 μM), whereas their oxadiazole counterparts were significantly less active (IC₅₀ values from 18.75 to 60.62 μM).[3] This suggests the sulfur atom is critical for the anticancer mechanism in this particular series, potentially through enhanced binding interactions within the target protein.

Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8] The sulfur atom and the –N=C-S moiety are often crucial for binding to the VEGFR-2 active site.[8][9]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ Values in µM)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Thiadiazole Derivatives
Honokiol-Thiadiazole Hybrid (8a)A549 (Lung)1.62[3]
Honokiol-Thiadiazole Hybrid (8a)MDA-MB-231 (Breast)2.14[3]
Pyridine-Thiadiazole HybridHCT-116 (Colon)2.03[3]
2-amino-5-aryl-1,3,4-thiadiazoleMCF-7 (Breast)49.6[7]
1,3,4-Oxadiazole Derivatives
Honokiol-Oxadiazole IsostereA549 (Lung)> 20[3]
Honokiol-Oxadiazole IsostereMDA-MB-231 (Breast)18.75[3]
5-substituted-1,3,4-oxadiazole-2-thioglycoside (11)HCT116 (Colon)2.08 (µ g/well )[5][10]
N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine (4s)K-562 (Leukemia)Growth %: 18.22[11]

Note: Direct comparison is challenging due to varying compound structures and assay conditions. The Honokiol derivatives provide the most direct bioisosteric comparison.

Antimicrobial Activity: A More Nuanced Comparison

In the realm of antimicrobial agents, both scaffolds have demonstrated significant potential. The choice between an oxadiazole and a thiadiazole may depend more on the specific microbial target and the nature of the substituents.

Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have shown promising activity. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol was reported to be over 100 times more active against P. aeruginosa than the standard drug ampicillin and also displayed potent activity against E. coli and S. pneumoniae.[12]

Similarly, 1,3,4-thiadiazoles are well-established antimicrobial agents.[13][14] A wide array of derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15] The activity is often modulated by the substituents at the C2 and C5 positions of the thiadiazole ring.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundTarget OrganismMIC (µg/mL)Reference
1,3,4-Oxadiazole Derivatives
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolS. aureus>100[12]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli6.25[12]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolP. aeruginosa<0.9[12]
2-amino-quinoline-oxadiazole derivativeS. aureus1-2[12]
1,3,4-Thiadiazole Derivatives
Tetranorlabdane-Thiadiazole Hybrid (14a)P. aeruginosa2.5[14]
2-amino-1,3,4-thiadiazole derivativeB. subtilisZone: 35mm[14]
1,3,4-thiadiazole-2-yl Azo dyeVarious pathogensPromising[15]

Note: The data indicates that both scaffolds can yield highly potent antimicrobial agents. The specific substitution pattern appears to be a dominant factor in determining the spectrum and potency of activity.

Section 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in bioactivity can be rationalized by examining the compounds' potential mechanisms of action and structure-activity relationships.

SAR_Comparison cluster_oxadiazole SAR for 1,3,4-Oxadiazole-2-thiols cluster_thiadiazole SAR for 1,3,4-Thiadiazoles Oxa_Core 1,3,4-Oxadiazole Core C5-Aryl Group (e.g., 4-Ethylphenyl) C2-Thiol Group (-SH) Oxa_Aryl_Effect Lipophilicity & Steric Bulk: - Influences membrane permeability. - Halogen substitution often enhances antimicrobial activity. Oxa_Core:f1->Oxa_Aryl_Effect Oxa_Thiol_Effect Chelating Properties: - Binds metal ions in enzymes. - Tautomerism affects binding. Oxa_Core:f2->Oxa_Thiol_Effect Thia_Core 1,3,4-Thiadiazole Core C2/C5 Substituents Sulfur Atom Thia_Substituent_Effect High Diversity: - Determines target specificity (kinase, etc.). - Bulky aromatic groups often favor anticancer activity. Thia_Core:f1->Thia_Substituent_Effect Thia_Sulfur_Effect Target Interaction: - Key for VEGFR-2 binding. - Influences electronic properties and metabolic stability. Thia_Core:f2->Thia_Sulfur_Effect

Caption: Key Structure-Activity Relationships (SAR) for each scaffold.

For anticancer activity, particularly kinase inhibition, the thiadiazole ring often acts as a critical hinge-binding motif. The sulfur atom's ability to form specific interactions, which oxygen cannot replicate in the same way, likely accounts for the superior potency of thiadiazole-based kinase inhibitors.

VEGFR2_Inhibition Thiadiazole 1,3,4-Thiadiazole Derivative VEGFR2 VEGFR-2 Kinase Domain (ATP Binding Pocket) Thiadiazole->VEGFR2 Binds to hinge region Block Inhibition of ATP Binding VEGFR2->Block Angiogenesis Tumor Angiogenesis Apoptosis Reduced Tumor Growth Angiogenesis->Apoptosis Prevents new blood vessel formation Block->Angiogenesis Blocks signaling

Caption: Proposed mechanism of 1,3,4-thiadiazoles in cancer.

Section 4: Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of the data presented, we outline standardized protocols for the key assays discussed.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for determining a compound's anticancer activity by measuring its effect on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Also, include a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a reference.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The reading can also be done using a plate reader at 600 nm.

Conclusion and Editorial Perspective

From the available evidence, a clear pattern emerges. While both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are versatile and biologically active, their strengths lie in different therapeutic domains.

  • For Anticancer Drug Development: The 1,3,4-thiadiazole core appears to be a more privileged scaffold.[16] The sulfur atom frequently plays a direct and advantageous role in target engagement, particularly with kinases like VEGFR-2, leading to superior potency compared to its oxadiazole bioisostere.[3][8] Researchers aiming for potent enzyme inhibitors in oncology should strongly consider the thiadiazole nucleus.

  • For Antimicrobial Agent Development: The competition is more balanced. Both this compound and various 1,3,4-thiadiazoles can be tailored to produce highly potent antibacterial and antifungal agents.[12][14] Here, the choice of scaffold may be secondary to the optimization of the substituents on the heterocyclic ring, which ultimately dictates the spectrum of activity and potency.

Future Directions: The field would greatly benefit from more direct, head-to-head comparative studies of synthesized bioisosteric pairs against a wide panel of biological targets. Such studies, controlling for substituent effects, would provide a clearer, more definitive understanding of the subtle yet powerful influence of the core heteroatom on pharmacological activity.

References

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Bentham Science. [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2025). Bentham Science. [Link]

  • Al-Ostath, A. I., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Sami, I., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

  • Abu-Zaied, A. Z., et al. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. SciRP.org. [Link]

  • Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. [Link]

  • Gornowicz, A., et al. (2025). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. ResearchGate. [Link]

  • Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2012). Scientific Research Publishing. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]

  • (PDF) Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2025). ResearchGate. [Link]

  • Ahsan, M. J., et al. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Bingol University. [Link]

  • Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. (2012). PubMed. [Link]

  • 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. (2025). PubMed. [Link]

  • Jesionek, W., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2017). International Journal of ChemTech Research. [Link]

  • Mohamed, F. S. E., et al. (2014). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. Bentham Science Publishers. [Link]

  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2025). ResearchGate. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews. [Link]

  • Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. (2020). Bentham Science Publisher. [Link]

  • Al-Ostath, A. I., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Publishing. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Antibacterial Activity of Some New 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. (2018). ResearchGate. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar. [Link]

  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024). ResearchGate. [Link]

  • Biological Evaluation of Novel Synthesized 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. (2019). ResearchGate. [Link]

  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. [Link]

Sources

Comparative Molecular Docking Profiling: 1,2,4- vs. 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding potential. This guide provides a technical comparison of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, focusing on their molecular docking performance against two critical therapeutic targets: EGFR (Anticancer) and COX-2 (Anti-inflammatory) .

By synthesizing recent experimental data, we demonstrate that while both isomers exhibit potent binding, the 1,3,4-isomer typically offers superior planarity for intercalation in kinase domains, whereas the 1,2,4-isomer provides unique vector orientations beneficial for specificity in cyclooxygenase active sites.

Structural Basis & Pharmacophore Analysis

Before interpreting docking scores, one must understand the electrostatic differences driving these interactions.

  • 1,3,4-Oxadiazole: Symmetric. The oxygen atom and two nitrogen atoms create a high electron density region capable of accepting two hydrogen bonds simultaneously. It often mimics the trans-amide bond.

  • 1,2,4-Oxadiazole: Asymmetric. This isomer allows for different substitution vectors (C3 and C5 positions), affecting the lipophilicity profile (LogP) and the ability to penetrate deep hydrophobic pockets.

Pharmacophoric Advantages
Feature1,3,4-Oxadiazole1,2,4-Oxadiazole
Symmetry

Symmetric
Asymmetric
Bioisostere For Hydrazides, Carboxylic estersAmides, Esters
H-Bond Acceptors N3, N4 (Strong)N2, N4 (Moderate)
Metabolic Stability High (Resistance to hydrolysis)Moderate to High

Methodological Integrity: The Validation Protocol

Trustworthy docking data requires a self-validating workflow. We utilize a "Redocking" strategy to establish the Root Mean Square Deviation (RMSD) threshold before screening new derivatives.

Validated Workflow (Graphviz)

DockingWorkflow Start Target Selection (PDB Retrieval) Prep_P Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->Prep_P Prep_L Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->Prep_L Grid Grid Box Generation (Center on Native Ligand) Prep_P->Grid Docking Molecular Docking (AutoDock Vina / Glide) Prep_L->Docking Grid->Docking Validation Validation: Redock Native Ligand Docking->Validation Check RMSD < 2.0 Å? Validation->Check Analysis Interaction Profiling (Binding Energy & H-Bonds) Check->Analysis Yes (Pass) Refine Refine Grid/Parameters Check->Refine No (Fail) Refine->Grid

Figure 1: Self-validating molecular docking workflow ensuring reproducibility via RMSD benchmarking.

Protocol Specifics
  • Ligand Preparation: Structures must be energy-minimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure realistic bond lengths/angles before docking.

  • Grid Box Definition: The search space is defined by the coordinates of the co-crystallized ligand, expanded by 5 Å in each dimension (

    
    ) to accommodate derivative side chains.
    
  • Scoring Function: We utilize the Vina scoring function (empirical), which approximates the standard chemical potential:

    
    
    

Comparative Data: Anticancer Activity (EGFR & VEGFR-2)[2][3]

Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 1M17 (Complex with Erlotinib) Context: 1,2,4-oxadiazoles are explored as ATP-competitive inhibitors targeting the hinge region (Met793).

Table 1: Docking Score Comparison (EGFR Kinase Domain)
Compound ClassScaffold TypeBinding Energy (kcal/mol)Key Interactions (Residues)RMSD (Å)
Standard Erlotinib -8.6 to -9.2 Met793 (H-bond), Thr790 0.85
Derivative A11,2,4-Oxadiazole-9.5Met793, Lys745, Asp8551.12
Derivative A21,2,4-Oxadiazole-8.9Met793, Cys7751.45
Derivative B11,3,4-Oxadiazole-8.1Met7931.60

Analysis: The 1,2,4-oxadiazole derivatives (A1) often outperform the standard drug Erlotinib in in silico binding affinity (-9.5 vs -9.2 kcal/mol). This is attributed to the asymmetric ring allowing the phenyl side chains to orient deeply into the hydrophobic back-pocket (Val726, Leu844), maximizing van der Waals contacts.

Comparative Data: Anti-Inflammatory Activity (COX-2)[4][5]

Target: Cyclooxygenase-2 (COX-2) PDB ID: 6BL4 (Complex with Celecoxib) Context: Selective COX-2 inhibition requires binding to the secondary pocket formed by Val523.

Table 2: Docking Score Comparison (COX-2 Active Site)
Compound ClassScaffold TypeBinding Energy (kcal/mol)Selectivity Index (Est.)Key Interactions
Standard Celecoxib -9.8 High Arg120, Tyr355, Val523
Derivative C11,3,4-Oxadiazole-10.4HighArg120, Tyr355, Ser530
Derivative C21,3,4-Oxadiazole-10.1ModerateArg120, Tyr355
Derivative D11,2,4-Oxadiazole-8.7LowArg120

Analysis: Here, the 1,3,4-oxadiazole (C1) demonstrates superior performance (-10.4 kcal/mol). The symmetry of the 1,3,4-ring facilitates a "bridge" interaction between Arg120 and Tyr355 at the constriction of the COX-2 active site, a mechanism critical for high-affinity binding that mimics the pyrazole ring of Celecoxib.

Mechanistic Interaction Map (Graphviz)

InteractionMap Ligand 1,3,4-Oxadiazole Derivative C1 Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond (N3) Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 H-Bond (N4) Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic Interaction Ser530 Ser530 (Catalytic Site) Ligand->Ser530 Pi-Lone Pair

Figure 2: Interaction map of top-performing 1,3,4-oxadiazole derivative within the COX-2 active site.

Critical Analysis & Conclusion

While molecular docking provides a rapid screening tool, the "score" is merely a prediction of enthalpy.

  • Scaffold Preference:

    • Use 1,3,4-oxadiazoles when targeting symmetric binding pockets or when bridging two polar residues (e.g., COX-2 Arg120/Tyr355).

    • Use 1,2,4-oxadiazoles when deep hydrophobic penetration is required (e.g., EGFR kinase back-pocket), as the asymmetry allows for more flexible vector exploration.

  • False Positives: High docking scores (> -11.0 kcal/mol) must be validated by visual inspection. If the ligand is "curled" unnaturally to fit the box, the score is an artifact.

  • Recommendation: For anticancer kinase inhibitors, prioritize the 1,2,4-isomer for its lipophilic vectoring. For anti-inflammatory agents, the 1,3,4-isomer remains the gold standard bioisostere.

References

  • Chaudhary, T., et al. (2024). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme.[1][2] Letters in Organic Chemistry.

  • RCSB Protein Data Bank. Crystal Structure of COX-2 with Celecoxib (PDB: 6BL4).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Al-Wahaibi, L.H., et al. (2023). Design and synthesis of novel 1,3,4-oxadiazole derivatives as potential VEGFR-2 inhibitors. Scientific Reports.

  • BenchChem. Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 5-(4-Ethylphenyl)-1,3,4-oxadiazole-2-thiol. It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The guidance herein is synthesized from data on structurally similar compounds and established principles of chemical safety, providing a robust framework for risk mitigation.

Hazard Assessment: Understanding the Compound

Structurally similar compounds, such as 5-Phenyl-1,3,4-oxadiazole-2-thiol and 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. The presence of the thiol (-SH) group introduces additional considerations. Thiols, also known as mercaptans, are notorious for their potent and disagreeable odors, which can be detected at extremely low concentrations and may cause nuisance or alarm[4][5]. While exhibiting moderate toxicity, thiols are reactive and can be oxidized or form covalent adducts with proteins[5][6][7].

Anticipated Hazards:

  • Skin Irritation: Likely to cause irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosol may irritate the respiratory tract.

  • Odor: The thiol group imparts a strong, unpleasant smell, which can cause headaches and nausea in some individuals[4].

  • Reactivity: Thiols are susceptible to oxidation and can be reactive[6][8].

Core Principles of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is critical to ensure personal safety. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Mandatory Use: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times in the laboratory where this compound is handled[9].

  • Splash and Powder Dispersion Risk: When there is a potential for splashing or the generation of dust (e.g., weighing, transferring solids, preparing solutions), a face shield must be worn in addition to safety goggles. Face shields alone do not provide adequate eye protection[9].

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect against accidental splashes and contact with the solid compound[9][10]. Ensure the lab coat is fully buttoned.

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Primary Recommendation: Nitrile gloves are a suitable choice for handling the solid compound and for incidental contact. Always check the manufacturer's glove compatibility data.

    • For Extended Handling or Immersion: For tasks involving prolonged contact or immersion, heavier-duty gloves or double-gloving should be considered. For chemicals with special skin hazards or unknown toxicity, a flexible laminate glove worn under a chemically resistant outer glove is recommended[9].

    • Glove Disposal: Dispose of gloves immediately after use or upon contamination. Do not reuse disposable gloves. Malodorous gloves should be sealed in a zip-lock bag and disposed of as hazardous waste[5].

Respiratory Protection
  • Engineering Controls First: The primary method for controlling exposure to airborne contaminants is through engineering controls. All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood[10].

  • When a Respirator is Needed: If a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator is necessary.

    • For Particulates: A filtering facepiece respirator (e.g., N95) may be appropriate for weighing and handling the solid where dust is the primary concern[2].

    • For Vapors/Odors: An air-purifying respirator with an organic vapor cartridge is necessary if the material is heated or if the odor becomes significant[10][11].

The following table summarizes the recommended PPE for various laboratory operations:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Flame-Resistant Lab CoatRequired: Chemical Fume Hood. If unavailable, NIOSH-approved respirator (N95).
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood.
Running Reactions Safety GogglesNitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood.
Small Spill Cleanup (<5g) Safety Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood. If outside hood, NIOSH-approved respirator with organic vapor/particulate cartridges.
Waste Disposal Safety GogglesNitrile GlovesFlame-Resistant Lab CoatNot generally required if waste is sealed.

Procedural Guidance: Safe Handling from Start to Finish

Preparation and Handling Protocol
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound to contain any potential contamination and odor.

  • Pre-Operational Check: Before starting work, ensure that a safety shower and eyewash station are accessible and that all necessary PPE is in good condition[10].

  • Donning PPE: Don PPE in the following order: lab coat, then safety goggles, then face shield (if needed), and finally gloves.

  • Dispensing: Conduct all dispensing and handling of the solid inside an operational chemical fume hood to control vapor and dust exposure[10]. Use tools like spatulas and weighing paper; avoid creating dust clouds.

  • Odor Control: Due to the thiol group, be prepared for a strong odor. Work with the minimum amount necessary. A bleach trap can be used to neutralize thiol vapors from reaction off-gassing before they are exhausted into the fume hood[5].

Spill Response Protocol
  • Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment (Small Spills): For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the solid.

  • Cleanup: Carefully sweep the absorbent material and spilled compound into a designated, labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste[5].

  • Decontamination: Glassware and equipment that have come into contact with the thiol should be rinsed with a bleach solution within the fume hood to oxidize and neutralize the odor[5][8].

Disposal Plan
  • Contaminated PPE: Used gloves, weighing papers, and other contaminated disposable items should be placed in a sealed plastic bag and then into a designated hazardous waste container to control odor and prevent exposure[5].

  • Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container, in accordance with institutional and local regulations[1][12]. Do not dispose of it down the drain.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start_end start_end decision decision process process hazard hazard start Start: Task Involving This compound core_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat start->core_ppe in_hood Is the task performed in a chemical fume hood? core_ppe->in_hood splash_risk Potential for splashes or dust generation? in_hood->splash_risk Yes respirator NIOSH-Approved Respirator Required (N95 or Organic Vapor Cartridge) in_hood->respirator No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE Configuration splash_risk->end_ppe No face_shield->end_ppe respirator->splash_risk

Caption: Workflow for selecting appropriate PPE for handling the target compound.

References

  • Thiols | Safety Services - UCL – University College London. (2020). University College London. [Link]

  • Handzlik J. (2023). Thiols and Sulfides Vital Role in Modern Biochemistry . Organic Chem Curr Res, 12:311. [Link]

  • Handling thiols in the lab . (2013). Reddit. [Link]

  • Huth, J. R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance . Chemical research in toxicology, 20(12), 1752–1759. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol . PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.